molecular formula C10H9NO3 B3243091 (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile CAS No. 154582-36-2

(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile

Cat. No.: B3243091
CAS No.: 154582-36-2
M. Wt: 191.18 g/mol
InChI Key: ZXLFABSQZBRZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzodioxin, a bicyclic compound containing a dioxin ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile itself. The reaction can be represented as follows:

2,3-Dihydro-1,4-benzodioxin-5-ol+AcetonitrileCatalystThis compound\text{2,3-Dihydro-1,4-benzodioxin-5-ol} + \text{Acetonitrile} \xrightarrow{\text{Catalyst}} \text{this compound} 2,3-Dihydro-1,4-benzodioxin-5-ol+AcetonitrileCatalyst​this compound

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetonitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetic acid, while reduction may produce (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-ethylamine.

Scientific Research Applications

(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-5-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of an acetonitrile group.

    S-16924: A compound with a similar benzodioxin core but different substituents, known for its potential antipsychotic properties.

Uniqueness

(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile is unique due to its specific functional groups and the resulting chemical properties

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLFABSQZBRZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile
Reactant of Route 3
Reactant of Route 3
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile
Reactant of Route 4
Reactant of Route 4
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile
Reactant of Route 5
Reactant of Route 5
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile
Reactant of Route 6
Reactant of Route 6
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.